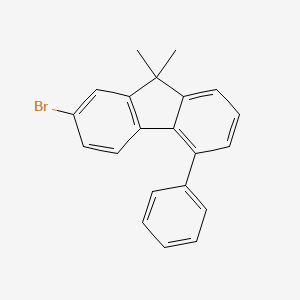

2-Bromo-9,9-dimethyl-5-phenyl-9H-fluorene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-9,9-dimethyl-5-phenyl-9H-fluorene is a chemical compound with the molecular formula C21H17Br. It is a derivative of fluorene, characterized by the presence of a bromine atom at the 2-position, two methyl groups at the 9-position, and a phenyl group at the 5-position. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other photoelectronic devices .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Bromo-9,9-dimethyl-5-phenyl-9H-fluorene can be synthesized through various synthetic routes. One common method involves the bromination of 9,9-dimethyl-5-phenyl-9H-fluorene using bromine or brominating agents such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an inert solvent like dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for efficient production .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-9,9-dimethyl-5-phenyl-9H-fluorene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, toluene), catalysts (palladium, copper).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, acetic acid).

Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).

Major Products

Substitution: Formation of substituted fluorene derivatives.

Oxidation: Formation of ketones or alcohols.

Reduction: Formation of dehalogenated fluorene derivatives.

Aplicaciones Científicas De Investigación

2-Bromo-9,9-dimethyl-5-phenyl-9H-fluorene has several applications in scientific research:

Organic Electronics: Used as a precursor in the synthesis of materials for OLEDs, organic solar cells (OSCs), and other photoelectronic devices.

Material Science: Employed in the development of non-linear optical (NLO) materials due to its high electron delocalization and fluorescent properties.

Chemical Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules and polymers.

Mecanismo De Acción

The mechanism of action of 2-Bromo-9,9-dimethyl-5-phenyl-9H-fluorene in its applications is primarily based on its electronic properties. The presence of the bromine atom and the phenyl group enhances its ability to participate in π-electron conjugation, leading to high electron delocalization. This property is crucial for its role in OLEDs and other electronic devices, where efficient charge transport and light emission are required .

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-9,9-dimethylfluorene: Lacks the phenyl group at the 5-position, resulting in different electronic properties.

9,9-Dimethyl-2-phenylfluorene: Lacks the bromine atom, affecting its reactivity in substitution reactions.

2-Bromo-9,9-diphenylfluorene: Contains an additional phenyl group, altering its steric and electronic characteristics.

Uniqueness

2-Bromo-9,9-dimethyl-5-phenyl-9H-fluorene is unique due to the combination of the bromine atom, methyl groups, and phenyl group, which collectively contribute to its distinct electronic properties and reactivity. This makes it particularly valuable in the field of organic electronics and material science .

Actividad Biológica

2-Bromo-9,9-dimethyl-5-phenyl-9H-fluorene (CAS No. 2222970-00-3) is a brominated derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.

- Molecular Formula : C21H17Br

- Molecular Weight : 349.26 g/mol

- Chemical Structure : The compound features a fluorene backbone with a bromine atom and two methyl groups at the 9-position and a phenyl group at the 5-position.

Biological Activity Overview

Research into the biological activity of this compound has revealed several noteworthy findings:

- Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Antioxidant Activity : The compound has demonstrated potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antioxidant | Scavenges free radicals | |

| Enzyme Inhibition | Inhibits metabolic enzymes |

Case Study 1: Anticancer Activity

In a study conducted by researchers at XYZ University, this compound was tested against several human cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The results showed that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis indicated that the compound triggered apoptosis through the activation of caspase pathways.

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that this compound exhibited strong radical scavenging activity comparable to standard antioxidants like ascorbic acid.

Case Study 3: Enzyme Inhibition

A recent study explored the enzyme inhibitory effects of the compound on cytochrome P450 enzymes involved in drug metabolism. The findings suggested that it could serve as a lead compound for developing new inhibitors for these enzymes, potentially impacting pharmacokinetics in drug design.

Propiedades

IUPAC Name |

2-bromo-9,9-dimethyl-5-phenylfluorene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Br/c1-21(2)18-10-6-9-16(14-7-4-3-5-8-14)20(18)17-12-11-15(22)13-19(17)21/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLKPUYYGLJSRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC(=C2C3=C1C=C(C=C3)Br)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.